LY3007113 is classified as a p38 MAPK inhibitor, a category of compounds that target the p38 MAPK signaling pathway, which plays a crucial role in cellular responses to stress and inflammation. This compound is synthesized and provided by Eli Lilly and Company, indicating its pharmaceutical relevance and potential for clinical application.
The synthesis process typically employs techniques such as:
The molecular structure of LY3007113 can be described using its chemical formula and structural features. While the precise structure is proprietary, it is characterized by a complex arrangement that includes multiple aromatic rings and nitrogen heterocycles which contribute to its inhibitory activity against the p38 MAPK enzyme.
LY3007113 undergoes various chemical reactions during its synthesis and metabolic processing. Key reactions include:
The stability of LY3007113 under physiological conditions has been assessed through pharmacokinetic studies, revealing its metabolic pathways and the formation of active metabolites such as LSN3025641 and LSN3047151.
LY3007113 exerts its pharmacological effects by selectively inhibiting the p38 MAPK pathway. This inhibition disrupts signaling cascades that promote tumor growth and survival. The mechanism involves:
In clinical studies, maximal inhibition of key biomarkers associated with p38 MAPK activity was observed but not sustained at therapeutic doses, indicating challenges in achieving effective dosing regimens.
LY3007113 has been primarily investigated for its potential applications in oncology:
The p38 mitogen-activated protein kinase (MAPK) pathway comprises four isoforms (p38α, p38β, p38γ, p38δ) with distinct and often context-dependent roles in cancer biology. p38α (MAPK14) is ubiquitously expressed and regulates stress-induced apoptosis, cell cycle arrest, and DNA damage response. Paradoxically, it also promotes tumor survival through microenvironment modulation via cytokine production (e.g., IL-6, TNF-α) [2] [6]. In gastrointestinal cancers, p38γ (MAPK12) overexpression drives metastasis by activating β-catenin/Wnt signaling and matrix metalloproteinases (MMP-9), facilitating invasion and chemoresistance [2]. The isoform-specific functions are critical:
Table 1: p38 MAPK Isoforms in Cancer Pathobiology
Isoform | Gene | Tissue Distribution | Oncogenic Functions |
---|---|---|---|
p38α | MAPK14 | Ubiquitous | Cytokine production, cell survival, DNA repair |
p38β | MAPK11 | Brain-enriched | Redundant with p38α |
p38γ | MAPK12 | Skeletal muscle, GI tract | Wnt/β-catenin activation, MMP-9 induction |
p38δ | MAPK13 | Testis, pancreas, kidney | Neutrophil migration, keratinocyte differentiation |
Hyperosmolarity and oxidative stress activate p38 via the TRAF2/ASK1/MKK3/6/4 cascade, independent of Rac1 or TNFRα [10]. Downstream, phosphorylated MAPKAP-K2 stabilizes pro-inflammatory mRNA transcripts, creating a cytokine-rich microenvironment that supports angiogenesis and immune evasion [7] [9].
Table 2: Key Cytokines Regulated by p38 MAPK in Tumor Microenvironment
Cytokine | Function in Cancer | Upstream Activator |
---|---|---|
TNF-α | Promotes invasion, metastasis | TRAF2/ASK1 |
IL-6 | Enhances survival, chemoresistance | MAPKAP-K2 |
IL-1β | Stimulates angiogenesis | MKK3/6 |
VEGF | Supports endothelial cell recruitment | p38γ/HIF-1α axis |
p38 MAPK signaling contributes to therapeutic resistance through multiple mechanisms:
Preclinical evidence supports isoform-specific targeting:
"Knockdown of p38γ inhibited tumor progression in colitis-associated mouse models and reduced cell proliferation, migration, and invasion in colorectal cancer cells" [2].
Combination strategies show promise:
LY3007113 (Eli Lilly) is an ATP-competitive, selective p38α/β inhibitor designed to overcome limitations of first-generation compounds (e.g., hepatotoxicity, poor kinase selectivity). Its pyridinyl-imidazole core structure enables potent binding to the p38 catalytic domain, with IC₅₀ values <50 nM for p38α [1] [7]. Key distinguishing features include:
Table 3: LY3007113 vs. Other Clinical-Stage p38 Inhibitors
Compound | Developer | Target Specificity | Clinical Status | Key Differentiators |
---|---|---|---|---|
LY3007113 | Eli Lilly | p38α/β | Phase 1 (discontinued) | Favorable PK, tumor microenvironment focus |
Losmapimod | GSK | p38α/β | Phase 3 (negative in CAD) | Repurposed for facioscapulohumeral muscular dystrophy |
BIRB-796 | Boehringer Ingelheim | p38α/β | Phase 1 (hepatotoxicity) | Binds allosteric site |
SCIO-469 | Scios | p38α | Phase 2 (myeloma) | Lower kinase promiscuity |
Despite discontinuation after phase 1 due to toxicity-limited dosing (tremor, rash), LY3007113 catalyzed interest in next-generation p38 inhibitors:
"The inability to achieve sustained MAPKAP-K2 inhibition without dose-limiting toxicities highlighted the need for isoform-selective or microenvironment-targeted p38 inhibitors" [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7